B1578407 Antibacterial protein 3

Antibacterial protein 3

Cat. No.: B1578407
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial Protein 3 (hereafter referred to as Compound 3) is a synthetic aminoglycoside derivative that inhibits prokaryotic protein translation by targeting the bacterial ribosome. Its mechanism involves binding to the 30S ribosomal subunit, disrupting elongation-factor-dependent translocation and inducing miscoding . Unlike traditional aminoglycosides like gentamicin, Compound 3 exhibits significantly reduced cytotoxicity in mammalian cells (LC50 >5 mM in HEK-293 cells) while maintaining moderate antibacterial activity .

Properties

bioactivity

Antibacterial

sequence

MSKLVQAISDAVQAQQNQDWAKLGTSIVGIVENGVGILGKLFGF

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Target : Prokaryotic ribosome (30S subunit).
  • Mechanism : Translation inhibition via ribosomal binding.
  • Selectivity : 30-fold weaker inhibition of prokaryotic ribosomes compared to gentamicin, with minimal off-target effects on eukaryotic kinases .
  • Resistance Profile: Low propensity for target-based resistance; efflux pump upregulation is a more common resistance mechanism in Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

Structural Analogs in the Aminoglycoside Class

Compounds 3, 4, and 9–12 (Table 1) share a core aminoglycoside scaffold but differ in substituents affecting ribosomal binding and cytotoxicity:

Compound IC50Pro (µM)* MIC (µg/mL) Cytotoxicity (LC50, mM) Selectivity vs. Eukaryotic Kinases
Compound 3 120 >256 >5 (HEK-293) High
Gentamicin 4 2–4 1.3 Low
Compound 4 135 >256 >5 High
G418 3 1–2 1.3 Low

*IC50Pro: Half-maximal inhibitory concentration for prokaryotic translation.
Key Findings :

  • Compounds 3 and 4 exhibit weaker ribosomal inhibition (higher IC50Pro) than gentamicin and G418, correlating with their reduced bactericidal activity .
  • Their low cytotoxicity stems from poor mitochondrial ribosome targeting, a common toxicity driver in aminoglycosides .

Hydroxycoumarins: Membrane-Targeting Agents

Umbelliferone (UM), esculetin (ES), and daphnetin (DA) are hydroxycoumarins with varying antibacterial potency dependent on hydroxyl group positioning:

Compound MIC (mg/L) Key Structural Feature Mechanism Hypothesis
UM 256 Single hydroxyl (C7) Membrane disruption
ES 192 Two hydroxyls (C6, C7) Protein interaction
DA 64 Two hydroxyls (C7, C8) Dual membrane/protein targeting

Comparison with Compound 3 :

  • Potency : DA (MIC = 64 mg/L) outperforms Compound 3 (MIC >256 µg/mL) but requires higher concentrations.
  • Mechanism : Hydroxycoumarins likely target bacterial membranes or essential proteins, distinct from Compound 3’s ribosomal inhibition .

Quorum-Sensing Inhibitors (Compounds 3 and 4 in )

Two quorum-sensing inhibitors (QSI-3 and QSI-4) target the P. aeruginosa LasR receptor, competing with ciprofloxacin:

Compound Docking Score (kcal/mol) Inhibition Zone (mm) Mechanism
QSI-3 -9.3 14 ± 0.1 LasR binding, disrupting virulence
QSI-4 -9.2 12 ± 0.2 LasR binding
Ciprofloxacin -7.5 15 ± 0.3 DNA gyrase inhibition

Key Insights :

  • QSI-3 matches ciprofloxacin’s antibacterial efficacy but operates via a non-lethal mechanism (quorum-sensing disruption), reducing selective pressure for resistance .

Diaminopyrimidine-Based DHFR Inhibitors

Diaminopyrimidines (e.g., Compounds 11a–c) target bacterial dihydrofolate reductase (DHFR), exploiting a conserved hydrophobic pocket near the C6 position :

Compound MIC (µg/mL) Selectivity vs. Plasmodial DHFR Key Modification
11a 8 High C6 methyl group
11b 4 Moderate C6 ethyl group
Pyrimethamine >128 Low N/A

Comparison with Compound 3 :

  • DHFR inhibitors like 11b (MIC = 4 µg/mL) are more potent but lack the ribosomal selectivity of Compound 3 .

Beta-Lactams: Penicillin-Binding Protein (PBP) Inhibitors

Beta-lactams (e.g., cephalosporins) exhibit species-specific efficacy due to outer membrane permeability differences:

Organism PBP Affinity (50% Binding, µg/mL) MIC (µg/mL) Permeability Barrier Severity
E. coli 0.1–0.5 1–2 Low
P. aeruginosa 5–10 64–128 High

Key Insight : Compound 3’s ribosomal target circumvents permeability barriers, offering broader Gram-negative coverage than beta-lactams .

Research Findings and Implications

  • Mechanistic Diversity : Compound 3’s ribosomal targeting complements membrane disruptors (e.g., DA) and virulence inhibitors (e.g., QSI-3), enabling combination therapies to delay resistance .
  • Structural Optimization : Adding hydrophobic groups (e.g., C6 alkyl chains in DHFR inhibitors) or hydroxyl moieties (e.g., DA) enhances potency but may increase cytotoxicity .
  • Clinical Potential: Compound 3’s low cytotoxicity and novel target make it a candidate for adjunctive therapy, particularly in efflux-pump-deficient strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.